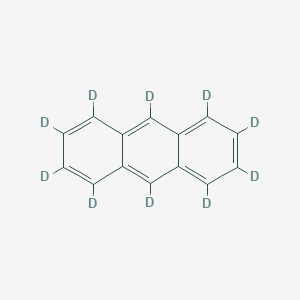

Anthracene-D10

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: Anthracene-D10 is synthesized through the deuteration of anthracene. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated solvents under specific conditions. One common method involves heating anthracene in the presence of deuterium gas at elevated temperatures and pressures to facilitate the exchange reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography to isolate the deuterated product .

化学反应分析

Types of Reactions: Anthracene-D10 undergoes various chemical reactions similar to non-deuterated anthracene, including:

Substitution: Electrophilic substitution reactions can occur at the 9 and 10 positions of this compound, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium dichromate, chromium trioxide, sulfuric acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Anthraquinone-D10.

Reduction: Dihydrothis compound.

Substitution: Various substituted anthracene derivatives depending on the substituent used.

科学研究应用

Analytical Chemistry

Internal Standard in Mass Spectrometry

Anthracene-D10 is frequently employed as an internal standard in mass spectrometry due to its isotopic labeling, which enhances the accuracy and precision of quantitative analyses. For instance, it has been utilized in studies to detect steroid hormones and bisphenol A in water samples, demonstrating effective concentration ranges and detection limits .

Calibration Standards

In environmental studies, this compound serves as a calibration standard for measuring polycyclic aromatic hydrocarbons (PAHs) in complex matrices. Its known isotopic composition allows for more reliable quantification when analyzing environmental samples contaminated with PAHs.

Photophysical Studies

Fluorescence Studies

The compound is notable for its fluorescence properties, which are critical for studying electronic transitions and energy levels in various solvents. Research indicates that this compound exhibits different fluorescence yields compared to its non-deuterated counterpart, making it valuable for understanding solvent effects on photophysical behavior .

Energy Transfer Mechanisms

this compound is also used in studies investigating energy transfer mechanisms in molecular systems. Its distinct vibrational modes due to deuteration allow for clearer insights into the dynamics of energy transfer processes, particularly in conjugated systems where understanding exciton dynamics is crucial.

Materials Science

Polymer Science

In polymer science, this compound is incorporated into polymer matrices to study the effects of deuteration on the physical properties of the resulting materials. For example, its presence can influence thermal stability and mechanical properties due to changes in molecular interactions .

Organic Photovoltaics

The compound has potential applications in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells. Research into its incorporation into photovoltaic materials has shown promising results regarding improved energy conversion efficiencies.

Case Studies

作用机制

The mechanism of action of anthracene-D10 is primarily related to its role as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and analysis of compounds in complex mixtures. In biological systems, deuterated compounds like this compound can help trace metabolic pathways and interactions without altering the chemical behavior of the parent compound .

相似化合物的比较

Anthracene: The non-deuterated form, commonly used in similar applications but lacks the distinct mass difference provided by deuterium.

9,10-Diphenylanthracene: A substituted derivative used in photophysical studies and as a fluorescence standard.

9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.

Uniqueness of Anthracene-D10: this compound’s uniqueness lies in its deuterium content, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in analytical chemistry for accurate quantification and tracing studies .

生物活性

Anthracene-D10 is a deuterated form of anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its applications in various fields, including analytical chemistry and environmental studies. This article examines the biological activity of this compound, focusing on its toxicological effects, potential therapeutic applications, and its role as an internal standard in analytical methods.

Overview of this compound

This compound is a stable isotopic variant of anthracene, where ten hydrogen atoms are replaced with deuterium. This modification enhances its utility in tracing studies and analytical methods due to its distinct mass spectrum compared to non-deuterated anthracene.

Toxicological Studies

- Cytotoxicity : Research indicates that anthracene derivatives can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that this compound can induce apoptosis in certain cancer cell lines, although specific data on this compound's cytotoxicity remains limited compared to its parent compound.

- Mutagenicity : Anthracene and its derivatives have been associated with mutagenic properties. In several studies, exposure to PAHs has resulted in increased rates of mutations in bacterial models such as Salmonella typhimurium. While direct studies on this compound's mutagenic potential are sparse, its structural similarity to anthracene suggests potential for similar effects.

- Environmental Toxicity : The environmental impact of PAHs, including this compound, has been investigated through various ecotoxicological assessments. For example, exposure to PAHs has been shown to disrupt aquatic ecosystems by affecting the reproductive and developmental processes in fish and amphibians.

Therapeutic Potential

Despite its primary association with toxicity, there are indications that anthracene derivatives may have therapeutic applications:

- Antimicrobial Activity : Some studies suggest that anthracene derivatives can inhibit the growth of certain bacteria, particularly against M. tuberculosis. The mechanism appears to involve competitive inhibition of thymidylate synthase, a critical enzyme for DNA synthesis.

- Research Applications : As an internal standard in gas chromatography-mass spectrometry (GC-MS), this compound is utilized for quantifying PAHs in environmental samples. Its stability and distinct mass make it an ideal candidate for ensuring accuracy in analytical procedures.

Case Study 1: Environmental Monitoring

In a study assessing PAH contamination in water samples from Tehran, this compound was used as an internal standard to evaluate the concentration of various PAHs. The method demonstrated reliable recovery rates and detection limits, indicating the compound's effectiveness in environmental monitoring applications .

Case Study 2: Toxicity Assessment in Aquatic Species

Research involving zebrafish larvae exposed to benz[a]anthracene highlighted significant developmental toxicity at varying concentrations. The study illustrated how PAH exposure can lead to increased rates of morphological deformities and reduced mobility in aquatic organisms . Although this compound was not the primary focus, the findings underscore the broader implications of PAH toxicity.

属性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLVEDNUUSJAV-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052684 | |

| Record name | (2H10)Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-06-8 | |

| Record name | Anthracene-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)Anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H10]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of anthracene-D10?

A1: this compound has a molecular formula of C14D10 and a molecular weight of 190.28 g/mol.

Q2: How does deuteration at the 9,10 positions of anthracene impact its reactivity?

A2: The Na/D2O/THF system effectively facilitates the perdeuteration of this compound and 9,10-dibromoanthracene at the 9,10 positions, resulting in the formation of 9,10-dihydro-9,10-d2-anthracene-D10 and 9,10-dihydro-9,9,10,10-d4-anthracene, respectively [].

Q3: What spectroscopic techniques are commonly employed to study this compound?

A3: Researchers frequently utilize various spectroscopic methods to investigate this compound, including:

- Infrared (IR) spectroscopy: IR spectra of this compound have been recorded in both gas [] and solid states [, , ], providing insights into its vibrational modes and molecular structure.

- Raman spectroscopy: Raman spectroscopy, particularly in conjunction with polarized light [], helps identify and assign vibrational modes in this compound crystals.

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, including both 1H and 2D NMR [] and deuteron NMR [, , ], has been employed to analyze molecular dynamics, electron spin distribution, and orientational order in this compound.

- Fluorescence Spectroscopy: The fluorescence spectra of this compound provide information about its electronic structure and vibrational frequencies in both ground and excited states [, , ].

Q4: What are the applications of this compound in material science?

A4: this compound serves as a valuable tool in material science research, particularly in the study of liquid crystals. Its use as a probe molecule in deuteron NMR studies helps characterize the orientational order and phase transitions of liquid crystalline systems [, , ].

Q5: How does this compound behave as a solute in liquid crystals?

A5: Studies examining the behavior of this compound as a solute in various liquid crystals have revealed valuable information:

- This compound exhibits distinct order parameters in different liquid crystalline phases, such as smectic A and smectic E [].

- The orientational order parameters of this compound in nematic solvents are influenced by both temperature and pressure [].

- The partitioning of this compound between the aromatic and aliphatic regions of liquid crystal solvents changes with temperature and phase [].

Q6: Are there any known catalytic properties or applications of this compound?

A6: While the provided research doesn't focus on catalytic properties, this compound's role in electron-transfer ionization in MALDI-MS [] suggests its potential involvement in electron transfer processes, which could be relevant in certain catalytic contexts.

Q7: How is this compound utilized in environmental science?

A7: this compound serves as a valuable tool in environmental science for:

- Internal Standard: It is frequently employed as an internal standard in analytical techniques like GC-MS to quantify other PAHs in environmental samples like mineral water [, ] and sediments [].

- Photodegradation Studies: Its use in studying the photodegradation of PAHs under various conditions, including UV light and sunlight, helps understand the fate of these pollutants in the environment [].

Q8: What analytical methods are employed for detecting and quantifying this compound?

A8: Gas chromatography-mass spectrometry (GC-MS) is the primary method for analyzing this compound [, , , , , , ]. This technique allows for the separation and precise identification of this compound in complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。